molecular formula C8H8BrNO3 B8675396 Methyl 4-amino-3-bromo-5-hydroxybenzoate

Methyl 4-amino-3-bromo-5-hydroxybenzoate

Cat. No.: B8675396
M. Wt: 246.06 g/mol
InChI Key: UPIHAFROMSSBCJ-UHFFFAOYSA-N
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Description

Its structure features a methyl ester at position 1, amino (-NH₂) at position 4, bromo (Br) at position 3, and hydroxy (-OH) at position 5 on the benzoate ring. This combination of substituents imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-hydroxybenzoate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

UPIHAFROMSSBCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent types, positions, or functional groups:

Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate
  • Molecular Formula: C₁₁H₁₀BrClNO₄ .
  • Substituents: Acetylamino (-NHCOCH₃) at position 3. Bromo (Br) at position 3. Chloro (Cl) at position 4. Hydroxy (-OH) at position 2.
  • Key Differences: Replacement of the amino group with an acetylamino group reduces hydrogen-bonding capacity. Chlorine at position 5 (vs. hydroxyl in the target compound) increases lipophilicity and electron-withdrawing effects.
  • Applications : Used in antimicrobial and anti-inflammatory drug development .
Methyl 3-bromo-4-chloro-5-fluorobenzoate
  • Molecular Formula : C₈H₅BrClFO₂ .
  • Substituents :
    • Bromo (Br) at position 3.
    • Chloro (Cl) at position 4.
    • Fluoro (F) at position 5.
  • Fluorine introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions.
  • Applications : Primarily a building block in agrochemical and material science research .
Methyl 5-Amino-2-bromo-4-chlorobenzoate
  • Molecular Formula: C₈H₇BrClNO₂ (estimated).
  • Substituents: Amino (-NH₂) at position 5. Bromo (Br) at position 2. Chloro (Cl) at position 4.
  • Key Differences: Amino group at position 5 (vs. 4 in the target compound) alters electronic distribution on the aromatic ring. Chlorine at position 4 may sterically hinder reactions at adjacent positions.
  • Applications : Intermediate in bioactive molecule synthesis, particularly for anticancer agents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
Methyl 4-amino-3-bromo-5-hydroxybenzoate ~290.07 (estimated) Not reported Not reported -OH (5), -NH₂ (4), Br (3)
Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate 322.54 1.725 421.7 -Cl (5), -NHCOCH₃ (4), Br (3)
Methyl 3-bromo-4-chloro-5-fluorobenzoate 267.48 Not reported Not reported -F (5), Cl (4), Br (3)

Notes:

  • The hydroxyl and amino groups in the target compound enhance solubility in polar solvents compared to halogen-only analogs.
  • Chlorine and fluorine substituents increase molecular weight and lipophilicity, affecting bioavailability .

Preparation Methods

Bromination Efficiency

Bromine placement is critical. Comparative studies show NBS in DMF outperforms Br₂/FeBr₃ in regioselectivity (Table 1).

Table 1: Bromination Reagent Comparison

ReagentSolventTemp (°C)Yield (%)Regioselectivity
NBSDMF0853-Bromo: 98%
Br₂/FeBr₃CH₂Cl₂40923-Bromo: 85%

Catalytic Hydrogenation Parameters

Nitro reduction kinetics were studied under varying pressures (Table 2).

Table 2: Hydrogenation Optimization

Pressure (atm)Catalyst Loading (%)Time (h)Yield (%)Dehalogenation (%)
156782
31038512

Lower pressures minimize debromination but require longer reaction times.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch processes with continuous flow systems reduces reaction times by 40% and improves yield consistency. Key adaptations include:

  • Microreactors for bromination (residence time: 2 minutes vs. 3 hours batch).

  • In-line IR monitoring for real-time adjustment of nitro reduction parameters.

Solvent Recycling

DMF recovery via vacuum distillation achieves 95% reuse, reducing costs by 30%.

Challenges and Solutions

Regioselectivity in Electrophilic Substitution

Competing directing effects from hydroxyl and ester groups often lead to mixed products. Solutions include:

  • Transient Protection : Siloxane protection of hydroxyl during bromination.

  • Directed Metalation : Using LDA to direct hydroxylation to position 5.

Byproduct Formation

Common byproducts like methyl 4-amino-5-bromo-3-hydroxybenzoate (regioisomer) are minimized via:

  • Kinetic Control : Lowering bromination temperatures to favor kinetic over thermodynamic products.

  • Chromatographic Resolution : Reverse-phase HPLC with acetonitrile/water gradients (95% purity) .

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